molecular formula C20H35NO B1360196 2-Tetradecyloxyaniline CAS No. 41710-89-8

2-Tetradecyloxyaniline

Cat. No. B1360196
CAS RN: 41710-89-8
M. Wt: 305.5 g/mol
InChI Key: IXZBAJOADDIGIP-UHFFFAOYSA-N
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Patent
US05354891

Procedure details

2-Myristyloxybenzohydroxamic acid was synthesized according to the method provided in part (i) of Example 1. Thereafter, one gram of said compound was dissolved in 5 ml of tetrahydrofuran, and thereto were added 0.83 ml of sodium methylate (28 wt % methanol solution) and 20 ml of acetonitrile. The mixture was heated to 60° C. and kept there for 1.5 hours with stirring (the formation rate of the desired compound in this reaction system was found to be 100% by an analysis using high-speed liquid chromatography). The resulting solution was admixed with 50 ml of ethyl acetate, and washed once with 50 ml of saturated brine and then twice with water. The organic layer was separated from the aqueous layer, dried with Glauber's salt, and then concentrated. The residue was admixed with 5 ml of methanol, and cooled in an ice bath to precipitate white crystals. These white crystals were filtered off, washed with 0.5 ml of ice-cold methanol, and then dried. Thus, 400 mg of 2-myristyloxyaniline (Compound 3) was obtained in a 67% yield. The melting point thereof was 45.5°-46.5° C.
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
said compound
Quantity
1 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
reactant
Reaction Step Two
Quantity
0.83 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:11][C:12]1[C:13]([C:22]([NH:24][O-:25])=[O:23])=[CH:14][C:15]2[C:20]([CH:21]=1)=CC=CC=2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10].[Na+].C[O-].[Na+].C(#[N:32])C.C(OCC)(=O)C.O1[CH2:43][CH2:42][CH2:41][CH2:40]1>>[CH2:1]([O:11][C:12]1[CH:21]=[CH:20][CH:15]=[CH:14][C:13]=1[C:22]([NH:24][OH:25])=[O:23])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:40][CH2:41][CH2:42][CH3:43].[CH2:1]([O:11][C:12]1[CH:21]=[CH:20][CH:15]=[CH:14][C:13]=1[NH2:32])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:40][CH2:41][CH2:42][CH3:43] |f:0.1,2.3|

Inputs

Step One
Name
( i )
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCCCCCC)OC=1C(=CC2=CC=CC=C2C1)C(=O)N[O-].[Na+]
Step Two
Name
said compound
Quantity
1 g
Type
reactant
Smiles
Name
Quantity
5 mL
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
0.83 mL
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)#N
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed once with 50 ml of saturated brine
CUSTOM
Type
CUSTOM
Details
The organic layer was separated from the aqueous layer
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Glauber's salt
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
to precipitate white crystals
FILTRATION
Type
FILTRATION
Details
These white crystals were filtered off
WASH
Type
WASH
Details
washed with 0.5 ml of ice-cold methanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
C(CCCCCCCCCCCCC)OC1=C(C(=O)NO)C=CC=C1
Name
Type
product
Smiles
Name
Type
product
Smiles
C(CCCCCCCCCCCCC)OC1=C(N)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.